MAO-B vs. MAO-A Isoform Selectivity: Direct Comparative Binding Data for 2-Acetamido-8-amino-6-methoxyquinoline
In a fluorescence-based enzyme inhibition assay measuring kynuramine conversion to 4-hydroxyquinoline over 20 minutes, 2-acetamido-8-amino-6-methoxyquinoline exhibited an IC₅₀ of 15.4 μM against human MAO-B compared to an IC₅₀ of 100 μM against human MAO-A, yielding a 6.5-fold selectivity for the B isoform [1]. This direct head-to-head comparison demonstrates that the compound is not a promiscuous MAO inhibitor but exhibits measurable isoform discrimination.
| Evidence Dimension | IC₅₀ for enzyme inhibition |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 15.4 μM; MAO-A IC₅₀ = 100 μM |
| Comparator Or Baseline | MAO-A isoform (internal comparator, same assay platform) |
| Quantified Difference | 6.5-fold greater potency against MAO-B relative to MAO-A |
| Conditions | Human recombinant MAO-A and MAO-B; kynuramine substrate; fluorescence detection of 4-hydroxyquinoline; 20-minute incubation |
Why This Matters
This isoform selectivity profile informs procurement decisions for researchers investigating MAO-B-specific mechanisms (e.g., Parkinson‘s disease, neuroprotection) versus those requiring dual MAO inhibition.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484). Affinity Data: MAO-B IC₅₀ = 1.54E+4 nM (15.4 μM); MAO-A IC₅₀ = 1.00E+5 nM (100 μM). Assay: Inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay. Northeast Ohio Medical University; curated by ChEMBL. View Source
